3-Cyclobutylisoxazole-5-carboxylic acid physicochemical properties and stability
3-Cyclobutylisoxazole-5-carboxylic acid physicochemical properties and stability
An In-depth Technical Guide to the Physicochemical and Stability Profile of 3-Cyclobutylisoxazole-5-carboxylic acid
Introduction
3-Cyclobutylisoxazole-5-carboxylic acid is a heterocyclic organic compound featuring a central isoxazole ring substituted with a cyclobutyl group at the 3-position and a carboxylic acid at the 5-position. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. The isoxazole core is a well-established pharmacophore, while the carboxylic acid moiety provides a handle for forming salts, esters, or amides, and influences the molecule's solubility and pharmacokinetic properties.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties and chemical stability of 3-Cyclobutylisoxazole-5-carboxylic acid. Understanding these fundamental characteristics is paramount for its effective handling, formulation, and application in any research or development endeavor. We will delve into the causality behind experimental choices and provide validated protocols for in-house characterization.
Section 1: Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is the foundation of its application. These properties dictate its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Chemical Structure and Identifiers
The structure of 3-Cyclobutylisoxazole-5-carboxylic acid is defined by its aromatic isoxazole ring. The IUPAC nomenclature specifies the attachment points of the functional groups, with the carboxylic acid at position 5 and the cyclobutyl group at position 3.[1][2]
Caption: General workflow for a forced degradation study.
Predicted Degradation Pathways
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Hydrolytic Stability (Acid/Base): The isoxazole ring, while aromatic, can be susceptible to hydrolytic cleavage under strong acidic or basic conditions. This could lead to ring-opening to form a β-keto nitrile or related species. The carboxylic acid itself is generally stable to hydrolysis.
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Oxidative Stability: The molecule lacks obvious sites for facile oxidation, such as phenols or anilines. However, aggressive oxidative conditions could potentially lead to degradation of the cyclobutyl ring or the isoxazole nucleus.
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Photostability: Molecules with aromatic systems can be susceptible to photolytic degradation. [3]Irradiation with UV or visible light could induce rearrangements or fragmentation. This is a key reason many pharmaceuticals are packaged in amber or opaque containers. [3]* Thermal Stability: As a solid, the compound is expected to be reasonably stable at elevated temperatures. However, in solution, heating could accelerate hydrolytic degradation or potentially induce decarboxylation (loss of CO₂), although this typically requires very high temperatures for aromatic carboxylic acids. Some heterocyclic carboxylic acids have been shown to be unstable to decarboxylation. [4]
Storage and Handling Recommendations
Based on the potential degradation pathways and vendor recommendations, the following storage conditions are advised:
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Temperature: Store at room temperature, away from direct heat sources.
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Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation over long-term storage. [5]* Light: Protect from light by storing in an amber vial or opaque container.
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pH: When in solution, maintain a neutral or slightly acidic pH to minimize the risk of base-catalyzed hydrolysis.
Section 3: Experimental Methodologies
To empower researchers, this section provides detailed, field-proven protocols for determining two of the most critical physicochemical parameters: thermodynamic solubility and pKa.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the equilibrium concentration of a compound in a specific medium at a set temperature and is a crucial parameter for drug development. [6]The shake-flask method remains the gold standard for this measurement. [7]
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
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Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions. Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) for creating a calibration curve.
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Incubation: Add an excess amount of solid 3-Cyclobutylisoxazole-5-carboxylic acid to a vial containing a known volume of the desired buffer. The presence of visible solid material throughout the experiment is essential.
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Equilibration: Seal the vials and place them in a shaking incubator set to a controlled temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours. [6]4. Phase Separation: After equilibration, separate the undissolved solid. This is a critical step. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant, ensuring no solid is disturbed. For best results, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). [6][8]5. Quantification:
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Prepare a standard calibration curve by diluting the stock solution to a range of known concentrations.
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Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).
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Analyze the standards and the sample by a validated, stability-indicating HPLC-UV method.
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Calculation: Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Account for the dilution factor to calculate the final solubility in the buffer.
Protocol: pKa Determination by UV-Metric Titration
The pKa is the pH at which a molecule is 50% ionized. For a compound with a UV chromophore like 3-Cyclobutylisoxazole-5-carboxylic acid, its UV-Vis spectrum will change as it ionizes. This change can be monitored as a function of pH to determine the pKa. [9] Step-by-Step Protocol:
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Preparation: Prepare a stock solution of the compound in a solvent miscible with water (e.g., methanol). Prepare two titration solutions: 0.1 M HCl and 0.1 M NaOH.
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Initial Scan: In a quartz cuvette, add a small aliquot of the stock solution to a known volume of deionized water. Record the full UV-Vis spectrum (e.g., 200-400 nm). This will help identify the wavelength(s) of maximum absorbance change.
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Titration Setup: Place a known volume of a buffered or aqueous solution containing a small amount of the compound in a titration vessel equipped with a calibrated pH probe and a stir bar.
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Titration:
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Begin titrating the solution with the acid (0.1 M HCl) in small increments, recording both the pH and the UV absorbance at the pre-determined wavelength(s) after each addition. Continue until a low pH (e.g., pH 2) is reached.
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Repeat the process by titrating a fresh sample with the base (0.1 M NaOH) up to a high pH (e.g., pH 12).
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Data Analysis:
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Plot the measured absorbance versus the pH. The resulting data should form a sigmoidal curve. [9] * The inflection point of this curve corresponds to the pH at which the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms are equal. This pH is the pKa of the carboxylic acid. [9]Mathematical fitting of the data to the Henderson-Hasselbalch equation can provide a more precise value.
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Conclusion
3-Cyclobutylisoxazole-5-carboxylic acid is a compound with physicochemical properties largely dictated by its core functional groups. Its acidic pKa, moderate lipophilicity, and potential for hydrolytic or photolytic degradation are key considerations for its use in research and development. The stability profile suggests that careful handling and storage—protecting the compound from light and strong pH extremes—are necessary to ensure its integrity. The experimental protocols provided herein offer a validated framework for researchers to confirm these properties and further characterize the molecule for its intended application, ensuring both the quality of experimental data and the safety of the resulting products.
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